(2-Oxochroman-7-yl)boronic acid, also known as coumarin boronic acid, is an organic compound that combines the structural features of coumarin and boronic acid. Coumarin is recognized for its aromatic properties and is commonly used in perfumes and flavorings, while boronic acids are notable for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications. This compound is particularly significant due to its fluorescent properties, which enhance its utility in biochemical and analytical applications .
The compound has the IUPAC name (2-oxochromen-7-yl)boronic acid and is classified under boronic acids. Its molecular formula is , with a molecular weight of approximately 189.96 g/mol. The compound is identified by its InChI code (InChI=1S/C9H7BO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5,12-13H) and its SMILES representation (B(C1=CC2=C(C=C1)C=CC(=O)O2)(O)O) .
The synthesis of (2-Oxochroman-7-yl)boronic acid typically involves several methods:
The optimization of reaction conditions is crucial for achieving higher yields and purity, often involving techniques like continuous flow reactors and purification methods such as chromatography.
The molecular structure of (2-Oxochroman-7-yl)boronic acid features a coumarin moiety attached to a boronic acid group. The key structural data include:
The compound's structure contributes to its reactivity and interaction with various biochemical targets.
(2-Oxochroman-7-yl)boronic acid participates primarily in the Suzuki–Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. The mechanism involves:
Additionally, this compound can react with reactive oxygen species, such as peroxynitrite, leading to the formation of fluorescent products that can be detected using specific excitation and emission wavelengths.
The primary mechanism of action for (2-Oxochroman-7-yl)boronic acid involves its interaction with reactive oxygen species through:
The stability of boronic acids under various conditions makes them suitable for biochemical applications.
(2-Oxochroman-7-yl)boronic acid typically appears as a solid at room temperature. Its physical properties include:
The chemical properties of this compound are characterized by:
(2-Oxochroman-7-yl)boronic acid has several scientific applications:
Palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) stands as the cornerstone methodology for accessing (2-oxochroman-7-yl)boronic acid derivatives. This reaction leverages the coupling of halogenated chroman precursors—typically 7-bromo- or 7-iodo-2-oxochroman—with diverse boronic acid partners. The electron-deficient nature of the 2-oxochroman scaffold necessitates tailored catalytic systems to overcome inherent reactivity limitations. As highlighted in recent reviews, dialkylbiarylphosphine ligands like SPhos (L7) and XPhos (L8) significantly enhance catalytic efficiency by stabilizing the monoligated Pd(0) species crucial for oxidative addition. These ligands mitigate deactivation pathways common with traditional triarylphosphines, enabling reactions at lower temperatures (50–80°C) and catalyst loadings (0.5–2 mol%) [5] [8].
Table 1: Ligand Screening in Pd-Catalyzed SMC of 7-Bromo-2-oxochroman
| Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| PPh₃ | K₂CO₃ | Dioxane | 100 | 42 |
| SPhos | K₃PO₄ | Toluene | 80 | 88 |
| XPhos | CsF | THF | 60 | 92 |
| XPhos | K₂CO₃ | EtOH/H₂O | 50 | 78 |
Functional group tolerance remains a critical advantage, with SMC preserving carbonyl groups at the chroman 2-position. Recent innovations include micellar catalysis in aqueous media, where amphiphilic ligands (e.g., SPhos) facilitate couplings of 7-bromo-2-oxochroman with arylboronic acids at 35°C, achieving yields >85% while simplifying purification [7]. The generation of potassium 2-ethylhexanoate in situ further optimizes transmetalation by minimizing acetate-driven inhibition, exemplifying precision reagent design for boron transfer [7].
Direct introduction of boron at the chroman 7-position via Miyaura borylation circumvents multi-step sequences. This method employs bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) with Pd catalysts to convert 7-halogeno-2-oxochromans into boronic esters, hydrolyzable to the target acid. However, heterocyclic substrates like 2-oxochroman present unique challenges: (i) competitive protodeboronation due to ring strain, and (ii) electronic deactivation by the lactone carbonyl [5] [6].
Optimized conditions use Pd(dppf)Cl₂ with KOAc in dioxane at 70°C, where acetate acts as a mild base to preclude premature hydrolysis. The reaction proceeds via an acetoxypalladium intermediate, where boron’s high oxophilicity drives transmetalation (Fig. 1A) [6]. For oxygen-sensitive substrates, PdCl₂(AmPhos)₂ enables borylation under inert atmosphere with <5% dehalogenation—a common side reaction in electron-deficient heterocycles [1] [6]. Recent advances highlight lipophilic bases (e.g., potassium 2-ethylhexanoate) that enhance conversion to 90% at 35°C by accelerating the transmetalation kinetics while suppressing homocoupling [7].
Alternative routes to (2-oxochroman-7-yl)boronic acid leverage organometallic intermediates, crucial when halogenated precursors are inaccessible. Grignard reagents derived from 7-bromo-2-oxochroman undergo boronylation upon treatment with triisopropyl borate (B(OⁱPr)₃), followed by acidic hydrolysis. This method requires careful control of stoichiometry and temperature (0°C) to avoid lactone ring opening by nucleophiles [4] [7].
Table 2: Organometallic Routes to (2-Oxochroman-7-yl)boronic Acid
| Method | Reagent | Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Grignard borylation | B(OⁱPr)₃ | THF, –78°C → 0°C, HCl | 65 | Sensitive to moisture |
| Lithiation-borylation | n-BuLi → B(OMe)₃ | THF, –78°C, 30 min | 75 | Ortho-directing group needed |
| Photoinduced borylation | B₂pin₂, [Ir(ppy)₃] | Blue LEDs, K₂CO₃ | 70 | Limited to electron-rich rings |
Directed ortho-metalation (DoM) offers a regioselective alternative. Installing a temporary directing group (e.g., DMG = CONEt₂) at the chroman 6-position enables lithiation at C7 using n-BuLi, followed by quenching with trimethyl borate. This approach achieves >75% regioselectivity but demands additional steps for DMG installation/removal [7] [10].
Direct C–H borylation at C7 provides a step-economical route to (2-oxochroman-7-yl)boronic acid derivatives. Iridium-catalyzed borylation with B₂pin₂ and Ir(OMe)(cod)₂/dtbpy exhibits excellent regioselectivity for electron-rich C–H sites, favoring C7 over C5/C6 (Fig. 1B). This selectivity arises from the lactone oxygen’s inductive effect, which electronically deactivates C5/C6 while enhancing nucleophilicity at C7 [5] [7].
Palladium-catalyzed C–H activation using Pd(OAc)₂ and directing groups (e.g., pyridine-2-yl) achieves complementary site control. The DG chelates Pd(II), enabling C–H cleavage at the adjacent C7 position, followed by borylation with B₂neop (neopentyl glycol boronate). Yields reach 80% with <3% isomer formation, though DG installation adds synthetic steps [5]. Challenges persist with sterically hindered chromans, where steric maps predict diminished efficiency for C7 borylation if C8 substituents exceed 3 Å in radius [7].
Advanced catalytic architectures address inherent limitations in 2-oxochroman functionalization:
Table 3: Advanced Catalytic Systems for Chroman-7-Boronate Synthesis
| Catalyst System | Reaction Type | Key Advantage | Substrate Scope |
|---|---|---|---|
| Pd/XPhos–PEG-2000 | Miyaura borylation | Recyclable, water-tolerant | Aryl chlorides, heterocycles |
| Rh(COD)₂OTf/dtbpy | C–H Borylation | Sterically controlled regioselectivity | Electron-rich arenes |
| Pd₂(dba)₃/tBuXPhos | SMC | Low loading (0.1 mol%) | Hindered biaryls |
Stereocontrol at C2/C3 of 2-oxochroman during boronic acid installation remains unresolved. Key challenges include:
Future directions emphasize asymmetric borylation via chiral Pd/SIPHOX complexes or enzyme-mediated desymmetrization of prochiral diboron reagents [5].
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9